

4-Methylbenzotrifluoride: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 4-Methylbenzotrifluoride

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbenzotrifluoride, also known as p-trifluoromethyltoluene, is a key aromatic building block in modern organic synthesis. Its unique combination of a methyl group and a strongly electron-withdrawing trifluoromethyl group on a benzene ring imparts distinct physical and chemical properties, making it a valuable precursor for a wide range of applications, particularly in the pharmaceutical and agrochemical industries.^[1] The trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.^[1] This guide provides a comprehensive overview of the properties, key reactions, and applications of **4-methylbenzotrifluoride**, complete with detailed experimental protocols and visual diagrams to facilitate its use in research and development.

Physicochemical Properties

4-Methylbenzotrifluoride is a colorless liquid at room temperature.^{[1][2]} A summary of its key physical and spectroscopic properties is provided in the tables below.

Table 1: Physical Properties of **4-Methylbenzotrifluoride** and its Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C)	Melting Point (°C)	Density (g/mL)	Refractive Index (n ₂₀ /D)
4-Methylbenzotrifluoride	C ₈ H ₇ F ₃	160.14	129	-	1.144	1.426
4-(Bromomethyl)benzotrifluoride	C ₈ H ₆ BrF ₃	239.03	65-69 (5 mmHg)	29-33	1.546	1.484
4-(Trifluoromethyl)benzoic acid	C ₈ H ₅ F ₃ O ₂	190.12	247	219-222	-	-
3-Nitro-4-methylbenzotrifluoride ²	C ₈ H ₆ F ₃ NO ₂	205.14	-	-	-	-

Data compiled from various sources.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Table 2: Spectroscopic Data for **4-Methylbenzotrifluoride** and its Derivatives

Compound	1H NMR (δ ppm)	13C NMR (δ ppm)	IR (cm^{-1})
4-Methylbenzotrifluoride	7.49 (d, 2H), 7.21 (d, 2H), 2.41 (s, 3H)	138.3, 129.7, 125.4 (q), 124.6 (q), 21.2	Conforms to structure
4-(Bromomethyl)benzotrifluoride	7.65 (d, 2H), 7.50 (d, 2H), 4.50 (s, 2H)	-	-
4-(Trifluoromethyl)benzoic acid	8.20 (d, 2H), 7.80 (d, 2H)	-	-
3-Nitro-4-methylbenzotrifluoride	8.05 (s, 1H), 7.65 (d, 1H), 7.45 (d, 1H), 2.60 (s, 3H)	-	-

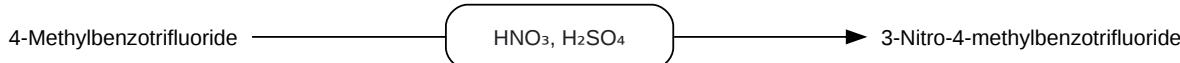
Data compiled from various sources.[\[5\]](#)[\[6\]](#)

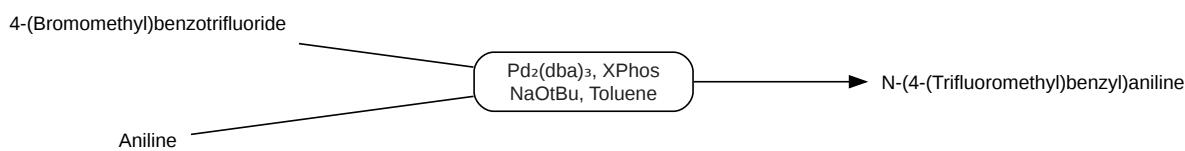
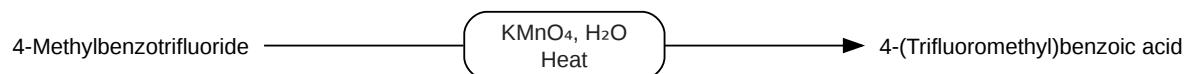
Key Synthetic Transformations

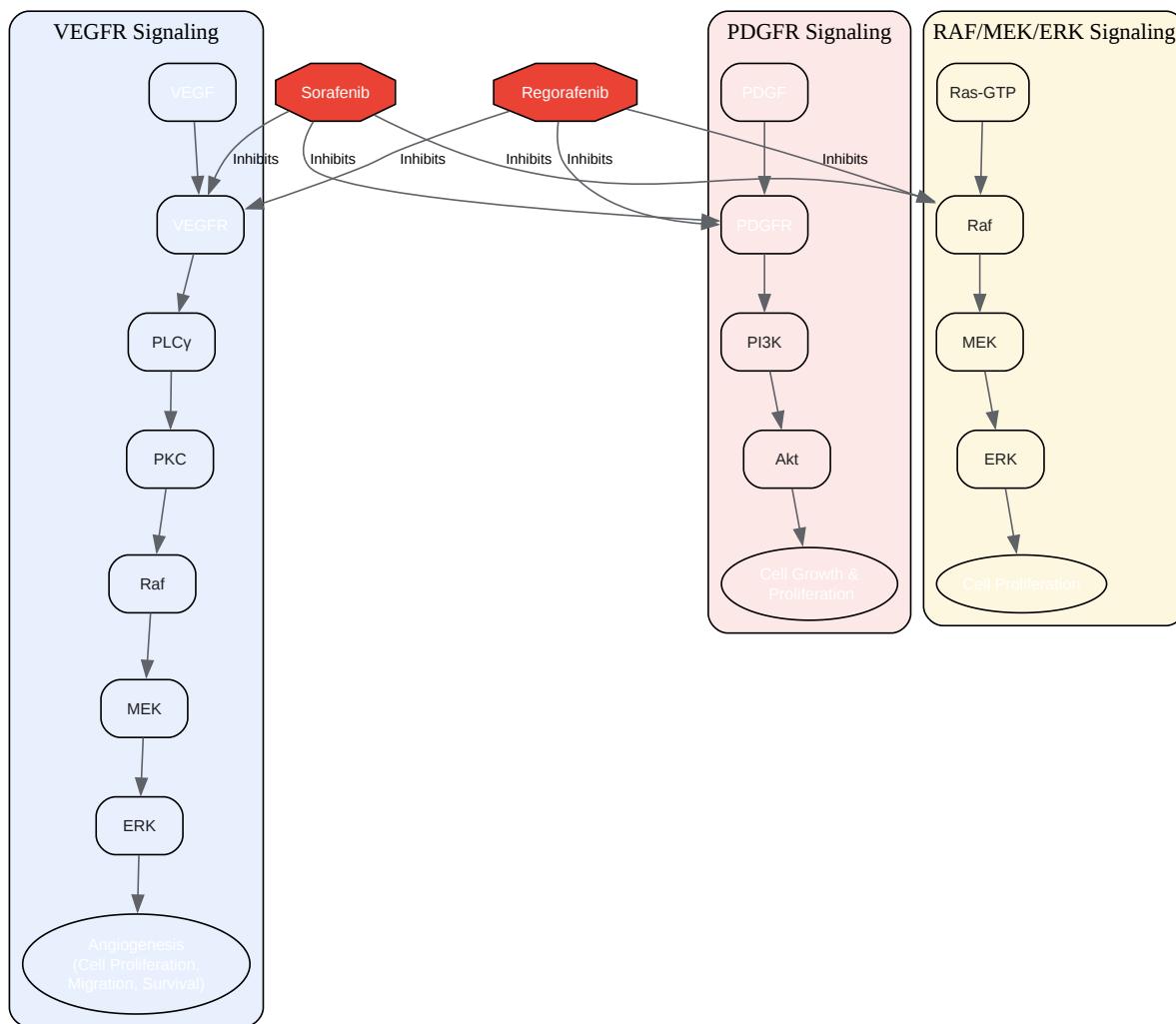
The reactivity of **4-methylbenzotrifluoride** is characterized by reactions of the aromatic ring, the benzylic methyl group, and the influence of the trifluoromethyl group on regioselectivity.

Electrophilic Aromatic Substitution: Nitration

The trifluoromethyl group is a meta-director and deactivating, while the methyl group is an ortho, para-director and activating. In the nitration of **4-methylbenzotrifluoride**, the directing effects of the two groups lead primarily to substitution at the position ortho to the methyl group and meta to the trifluoromethyl group.





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